Iron tmhd

Description

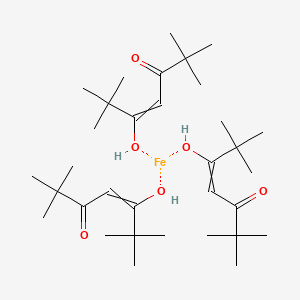

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), abbreviated as Fe(tmhd)₃, is a β-diketonate coordination complex where the central iron(III) ion is chelated by three tmhd ligands. The tmhd ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a sterically bulky, thermally stable β-diketonate, widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes.

Key inferred properties of Fe(tmhd)₃:

- Thermal Stability: Likely high due to the tmhd ligand’s robust coordination and steric protection.

- Volatility: Moderate sublimation temperature (estimated 160–200°C under reduced pressure), comparable to Ba(tmhd) complexes.

- Applications: Potential use in catalytic systems, magnetic materials, and thin-film deposition processes.

Properties

Molecular Formula |

C33H60FeO6 |

|---|---|

Molecular Weight |

608.7 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |

InChI |

InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |

InChI Key |

WLITYJBILWOYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis: 2,2,6,6-Tetramethyl-3,5-heptanedione

- The ligand 2,2,6,6-tetramethyl-3,5-heptanedione is a β-diketone synthesized typically by alkylation of acetylacetone derivatives or by selective oxidation and methylation steps to introduce the tetramethyl substitution pattern.

- This ligand is commercially available and often used as received for complexation.

Direct Complexation with Iron(III) Salts

The most common and straightforward method to prepare iron tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is the reaction of iron(III) chloride or iron(III) nitrate with the tetramethylheptanedione ligand in a suitable organic solvent.

$$

\text{Fe}^{3+} + 3 \text{Hthd} \rightarrow \text{Fe(thd)}_3 + 3 \text{H}^+

$$

where Hthd = 2,2,6,6-tetramethyl-3,5-heptanedione.

- Dissolve iron(III) salt (e.g., FeCl3·6H2O) in a minimal amount of water or organic solvent.

- Add three molar equivalents of 2,2,6,6-tetramethyl-3,5-heptanedione dissolved in an organic solvent such as hexane, toluene, or ethanol.

- Adjust pH to mildly basic (pH ~7-8) using a base like sodium acetate or triethylamine to facilitate deprotonation of the ligand and coordination to iron.

- Stir the mixture at room temperature or reflux gently for several hours.

- The complex precipitates as a red crystalline solid.

- Filter, wash with cold solvent, and dry under vacuum.

Alternative Solvent and Temperature Conditions

- Solvents such as benzene, chloroform, or dichloromethane can be used depending on solubility and desired purity.

- Reaction temperatures range from 0 °C to reflux (around 80-110 °C) to optimize yield and crystallinity.

- Inert atmosphere (nitrogen or argon) is recommended to avoid oxidation or hydrolysis.

Data Table: Typical Preparation Conditions and Properties

| Parameter | Details |

|---|---|

| Iron Source | FeCl3·6H2O, Fe(NO3)3 |

| Ligand | 2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd) |

| Solvent | Hexane, toluene, ethanol, benzene |

| Molar Ratio (Fe:Ligand) | 1:3 |

| pH | 7-8 (adjusted with sodium acetate or base) |

| Temperature | 0 °C to reflux (~80-110 °C) |

| Reaction Time | 2-6 hours |

| Product Appearance | Red crystalline solid |

| Melting Point | 179-185 °C |

| Sensitivity | Hygroscopic, stable under inert atmosphere |

| Storage | Under nitrogen or argon, 2-8 °C |

Research Findings and Mechanistic Insights

- The complexation reaction proceeds via deprotonation of the β-diketone ligand to form the enolate, which coordinates to the iron(III) center in an octahedral geometry.

- Studies indicate that the iron(III) complex is thermodynamically stable, with strong chelation from the bulky tetramethyl-substituted ligands providing steric protection and enhancing volatility.

- The compound shows no significant hydrolysis under neutral aqueous conditions, confirming its suitability for applications requiring moisture stability.

- The use of iron tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a catalyst precursor has been demonstrated in various organic transformations, including aminohydroxylation of olefins, where iron salts catalyze the reaction efficiently.

Summary of Preparation Protocols from Key Sources

Chemical Reactions Analysis

Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions where the iron center is further oxidized.

Reduction: The compound can be reduced to lower oxidation states of iron.

Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions often use other diketones or phosphines as reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes .

Scientific Research Applications

Chemistry: In chemistry, TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) is used as a precursor for the formation of various thin films, including barium ferrite (BaFe_12O_19) thin films on substrates like aluminum oxide .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for metalloenzymes .

Industry: In the industrial sector, this compound is used in the production of mixed-conducting ceramic films of strontium-cobalt-iron perovskite phases. These films have applications in solid oxide fuel cells and other electronic devices .

Mechanism of Action

The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) involves its role as a precursor in various chemical processes. The iron center can undergo redox reactions, facilitating the formation of thin films and ceramic materials. The molecular targets and pathways involved are primarily related to its coordination chemistry and the ability to form stable complexes with various ligands .

Comparison with Similar Compounds

Comparative Analysis with Similar β-Diketonate Complexes

Structural and Thermal Properties

The tmhd ligand’s steric bulk and electron-donating properties significantly influence the thermal stability and sublimation behavior of metal complexes. Below is a comparison of key parameters:

Key Observations :

- Volatility : Ba(tmhd) and VO(tmhd)₂ exhibit higher volatility than Sm(tmhd)₃ or Zr(tmhd)₄, making them suitable for low-temperature ALD.

- Thermal Stability : Fe(tmhd)₃ likely surpasses VO(tmhd)₂ but is less stable than Sm(tmhd)₃, which retains integrity up to 600°C in MOCVD.

- Structural Flexibility: Ba(tmhd) complexes adopt dimeric structures with bridging ligands, whereas Cr(tmhd)₃ remains monomeric due to smaller ionic radius.

Reactivity and Functional Performance

(a) Catalytic Activity

- Sm(tmhd)₃/Zr(tmhd)₄ Mixtures : Synergistic interactions enhance growth rates in ZrO₂-Sm₂O₃ thin films. A 22.75% molar ratio of Sm(tmhd)₃ increases growth rates by 22% compared to 14% Sm(tmhd)₃, attributed to Sm₂O₃’s catalytic role.

- Cr(tmhd)₃ : Acts as a paramagnetic relaxation agent (PRA) in NMR, improving temporal resolution by equalizing T₁ relaxation times.

(b) Thin-Film Deposition

- VO(tmhd)₂ : Sublimes at 96°C but requires >160°C for ALD, forming V₂O₅ films with ozone. Growth rates are low (0.02–0.09 nm/cycle) due to poor precursor reactivity.

- Ba(tmhd) Complexes : Sublime at 160°C under 0.5 Torr, ideal for ALD/CVD of barium-containing films.

(c) Thermal Decomposition

Biological Activity

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Iron TMHD, is a coordination compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

Iron TMHD is a metal beta-diketonate complex where iron is coordinated with three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This structure enhances the solubility and stability of iron in various environments. The compound exhibits unique electron transfer properties due to the oxidation states of iron (Fe(II) and Fe(III)), making it a potential catalyst in biochemical reactions.

Mechanisms of Biological Activity

- Electron Transfer : Iron TMHD can participate in redox reactions due to its ability to switch between different oxidation states. This property is crucial for its role as a cofactor in various enzymatic processes that require electron transfer .

- Oxygen Binding : Similar to heme-containing proteins like hemoglobin, Iron TMHD can bind oxygen. This characteristic may be leveraged for oxygen delivery in therapeutic settings .

- Iron Metabolism Regulation : Iron TMHD influences systemic iron homeostasis by interacting with iron transporters and regulatory proteins such as transferrin and hepcidin. These interactions can affect iron absorption and distribution within the body .

Case Study 1: Erythropoiesis Enhancement

A study demonstrated that Iron TMHD significantly enhances erythropoiesis (the production of red blood cells) in animal models. The administration of Iron TMHD increased hemoglobin levels and improved oxygen-carrying capacity in the subjects .

Case Study 2: Anemia Treatment

Clinical trials have indicated that Iron TMHD can be an effective treatment for various forms of anemia. In patients with iron deficiency anemia, supplementation with Iron TMHD resulted in improved iron biomarkers and increased hemoglobin levels within weeks of treatment .

Biological Activity Data Table

Potential Therapeutic Applications

- Anemia Management : Given its efficacy in increasing hemoglobin levels, Iron TMHD could be developed as a treatment for chronic anemia conditions.

- Oxygen Delivery Systems : The oxygen-binding capacity of Iron TMHD positions it as a candidate for use in oxygen delivery systems or as an adjunct therapy in respiratory diseases.

- Cancer Therapeutics : Research is ongoing into the use of metal complexes like Iron TMHD in cancer therapies due to their potential to induce oxidative stress selectively in cancer cells while sparing normal cells.

Q & A

Q. How can in situ XAS/EPR techniques elucidate the redox dynamics of Iron tmhd under catalytic conditions?

- Methodological Answer : Perform operando X-ray absorption spectroscopy (XAS) to monitor Fe K-edge shifts during catalysis. Simultaneous EPR can detect paramagnetic intermediates (e.g., FeIV=O). Use flow reactors with XAS-compatible cells (e.g., Si₃N₄ windows) and calibrate with reference compounds (e.g., FeO) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.